molecular formula C8H16N2O B8278963 2-t-Butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine

2-t-Butyl-5-hydroxy-1,4,5,6-tetrahydropyrimidine

Cat. No. B8278963
M. Wt: 156.23 g/mol
InChI Key: FSEACPAVFGLIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05010193

Procedure details

57.7 g (0.3 mol) of 2-tert-butyl-5-hydroxy-3,4,5,6-tetrahydropyrimidine hydrochloride are dissolved in 100 ml of water and 20 ml of 45 percent strength sodium hydroxide solution are added. The precipitated product is filtered off with suction. 32.7 g (70% of theory) of 2-tert-butyl-5-hydroxy-3,4,5,6-tetrahydropyrimidine are thus obtained in the form of colorless crystals having melting point 210° C.
Name
2-tert-butyl-5-hydroxy-3,4,5,6-tetrahydropyrimidine hydrochloride
Quantity
57.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:6]1[NH:11][CH2:10][CH:9]([OH:12])[CH2:8][N:7]=1)([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+]>O>[C:2]([C:6]1[NH:11][CH2:10][CH:9]([OH:12])[CH2:8][N:7]=1)([CH3:5])([CH3:3])[CH3:4] |f:0.1,2.3|

Inputs

Step One
Name
2-tert-butyl-5-hydroxy-3,4,5,6-tetrahydropyrimidine hydrochloride
Quantity
57.7 g
Type
reactant
Smiles
Cl.C(C)(C)(C)C1=NCC(CN1)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NCC(CN1)O
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.